tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

Catalog No.
S6593692
CAS No.
1933715-02-6
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carb...

CAS Number

1933715-02-6

Product Name

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

IUPAC Name

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m0/s1

InChI Key

OBLFUJCDADLZAJ-PKPIPKONSA-N

SMILES

CC1C(CN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]1C(CN1C(=O)OC(C)(C)C)O

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of approximately 187.236 g/mol. This compound features a tert-butyl group attached to a 2-methylazetidine structure, specifically at the 3-hydroxy position. It is recognized for its unique stereochemistry, denoted by the (2S) configuration, which plays a crucial role in its chemical behavior and biological activity. The compound is characterized by its density of approximately 1.1 g/cm³ and a boiling point of about 263 °C at 760 mmHg .

  • Antibiotics: Some azetidinones (similar ring structure with a carbonyl group) exhibit antibacterial activity. []
  • Enzyme inhibitors: Certain azetidines have been investigated for their ability to inhibit specific enzymes.
Typical of compounds containing hydroxyl and carboxylate functional groups. These include:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Nucleophilic substitutions: The azetidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Oxidation: The hydroxyl group may be oxidized to form carbonyl compounds.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate exhibits notable biological activities. Compounds of this class have been studied for their potential as:

  • Antimicrobial agents: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer properties: Certain azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective effects: Investigations suggest potential benefits in neurodegenerative disease models.

The specific mechanisms of action and efficacy of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate require further exploration through pharmacological studies.

Several synthetic pathways have been developed for the preparation of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate:

  • Azetidine Formation: Starting from readily available precursors, azetidine rings can be synthesized via cyclization reactions involving amino alcohols.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions or through enzymatic methods.
  • Esterification: The final step often involves esterification of the resulting acid with tert-butanol to yield the desired ester.

These methods highlight the versatility in synthetic approaches to obtain this compound and its derivatives.

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate has several applications across different fields:

  • Pharmaceuticals: Utilized as an intermediate in the synthesis of bioactive compounds.
  • Agricultural chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Chemical research: Serves as a building block in organic synthesis for various chemical applications.

The ongoing research may expand its applications in other areas, particularly in medicinal chemistry.

Interaction studies involving tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate focus on its binding affinity with biological targets. Preliminary studies suggest interactions with:

  • Enzymes: Potential inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.
  • Receptors: Binding studies indicate possible interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

Further detailed studies are required to elucidate these interactions comprehensively.

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate shares structural similarities with several compounds, enhancing its uniqueness. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylateC9H17NO3C_9H_{17}NO_3Different stereochemistry at position 3
3-HydroxyprolineC5H9NO3C_5H_{9}NO_3Contains a five-membered ring; simpler structure
Tert-butyl glycineC6H13NO2C_6H_{13}NO_2Lacks azetidine structure; simpler amino acid derivative

The unique stereochemistry and azetidine ring structure make tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate particularly interesting for further study compared to these similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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